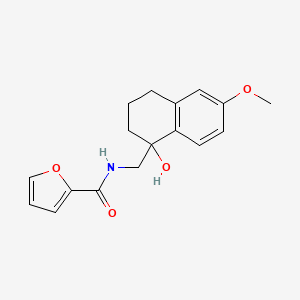

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-21-13-6-7-14-12(10-13)4-2-8-17(14,20)11-18-16(19)15-5-3-9-22-15/h3,5-7,9-10,20H,2,4,8,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZMYKWJZCABPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Methoxy-1-Tetralone

The tetrahydronaphthalene backbone is often synthesized via partial hydrogenation of naphthalene derivatives. A common starting material is 6-methoxy-1-tetralone , which can be prepared through Friedel-Crafts acylation of 2-methoxynaphthalene followed by selective hydrogenation.

- Friedel-Crafts Acylation : 2-Methoxynaphthalene reacts with acetyl chloride in the presence of AlCl$$_3$$ to yield 6-methoxy-1-acetylnaphthalene.

- Hydrogenation : Catalytic hydrogenation (H$$_2$$, Pd/C) reduces the naphthalene ring to a tetrahydronaphthalene system, yielding 6-methoxy-1-tetralone.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at position 1 is introduced via Grignard addition or Mannich reaction :

- Grignard Approach :

- 6-Methoxy-1-tetralone reacts with formaldehyde in the presence of a Grignard reagent (e.g., MeMgBr) to form 1-hydroxymethyl-6-methoxy-1,2,3,4-tetrahydronaphthalene.

- Mechanism : Nucleophilic addition of the Grignard reagent to the ketone, followed by hydrolysis.

- Mannich Reaction :

Synthesis of the Methylene-Linked Amine Intermediate

Reductive Amination

The hydroxymethyl group is converted to a primary amine via reductive amination :

- Oxidation to Aldehyde : The alcohol (-CH$$_2$$OH) is oxidized to an aldehyde (-CHO) using pyridinium chlorochromate (PCC).

- Reductive Amination : The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) to yield 1-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol .

Alternative Pathway: Gabriel Synthesis

For higher selectivity, the Gabriel synthesis may be employed:

- Alkylation of Potassium Phthalimide : The hydroxymethyl derivative is converted to a bromide (using PBr$$_3$$), which then reacts with potassium phthalimide.

- Hydrazinolysis : Treatment with hydrazine liberates the primary amine.

Amide Bond Formation with Furan-2-Carboxylic Acid

Activation of Furan-2-Carboxylic Acid

The carboxylic acid is activated as an acid chloride or mixed anhydride:

- Acid Chloride Formation : Furan-2-carboxylic acid reacts with thionyl chloride (SOCl$$_2$$) to form furan-2-carbonyl chloride .

- Mixed Anhydride Method : Reaction with ethyl chloroformate in the presence of triethylamine generates a reactive intermediate.

Coupling Reaction

The amine intermediate is coupled with the activated furan derivative:

- Schotten-Baumann Reaction :

- Carbodiimide-Mediated Coupling :

- Use of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF facilitates amide bond formation under mild conditions.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water mixtures, yielding white crystalline solids.

Spectroscopic Validation

- $$^1$$H-NMR : Key signals include:

- IR Spectroscopy : Peaks at 3,382 cm$$^{-1}$$ (N-H stretch) and 1,668 cm$$^{-1}$$ (C=O).

Optimization and Yield Considerations

Solvent and Temperature Effects

Catalytic Enhancements

- Palladium Catalysts : Hydrogenation steps benefit from 10% Pd/C at 50 psi H$$_2$$.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) may enhance stereoselectivity in asymmetric syntheses.

Challenges and Alternative Routes

Competing Rearrangements

- The tetrahydronaphthalene system is prone to allylic strain , necessitating low temperatures during functionalization.

- Epimerization : Basic conditions during amidation may racemize chiral centers; neutral pH is critical.

Green Chemistry Approaches

- Microwave-Assisted Synthesis : Reduces reaction times for steps like reductive amination (30 min vs. 12 h conventional).

- Solvent-Free Conditions : Ball milling techniques minimize waste in solid-state reactions.

Industrial-Scale Production

Continuous Flow Systems

- Microreactors enable precise control over exothermic steps (e.g., Grignard additions).

- Process Analytical Technology (PAT) : In-line IR monitors reaction progression.

Cost Analysis

- Furan-2-carboxylic acid : Sourced from furfural oxidation ($120–150/kg).

- Tetralone Derivatives : Bulk pricing at $80–100/kg for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

-

Reduction: : The compound can be reduced to remove the methoxy group or to convert the carboxamide to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

-

Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: Ketones, aldehydes

Reduction: Amines, de-methylated products

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide has several applications in scientific research:

-

Medicinal Chemistry: : This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its structural features allow it to interact with various biological targets.

-

Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

-

Biological Studies: : Researchers use this compound to study its effects on cellular pathways and its potential as a lead compound for drug development.

-

Industrial Applications: : It may be used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The furan carboxamide moiety can interact with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Alfuzosin Hydrochloride Impurity A

Compound Name: N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide Molecular Formula: C₂₂H₂₆N₆O₄ Key Features:

- Quinazoline core (vs. tetrahydronaphthalene in the target compound).

- Furan-2-carboxamide linked via a propylamino chain. Significance:

- Quinazoline derivatives are associated with kinase inhibition and anticancer activity .

- Structural divergence suggests distinct biological targets compared to the target compound.

(2E)-3-(Furan-3-yl)-N-[(1-hydroxy-6-methoxy-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide

Molecular Formula: C₁₉H₂₁NO₄ Key Features:

Thiourea Derivatives of Furan-2-carboxamide ()

Examples :

- Compound 3 : N-(benzylcarbamothioyl)furan-2-carboxamide (C₁₃H₁₂N₂O₂S).

- Compound 7 : N-(thiazol-2-ylcarbamothioyl)furan-2-carboxamide (C₉H₇N₃O₂S).

Key Features : - Variable aromatic substituents (e.g., benzyl, thiazole).

Significance :

Sulfonyl- and Chromene-Modified Analogs

A 80426 Mesylate (α₂-Adrenoceptor Antagonist)

Key Features :

- Benzofuran-6-yl group (vs. furan-2-carboxamide).

- Methoxy-tetrahydronaphthalene core with R-configuration.

Significance : - Demonstrates high affinity for α₂-adrenergic receptors and serotonin transporters, highlighting the impact of stereochemistry and heterocyclic substituents on receptor selectivity .

Structural and Functional Comparison Table

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide is a complex organic compound with potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene core , which is modified with a hydroxyl group at the 1-position and a methoxy group at the 6-position. The presence of a furan ring and a carboxamide moiety contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| Structure | Chemical Structure |

Research indicates that this compound may interact with various biological targets:

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This compound acts as an inhibitor of FAAH enzymes, which are involved in the breakdown of endocannabinoids. By inhibiting FAAH, it may elevate endocannabinoid levels, potentially leading to various physiological effects.

- Anticancer Activity : Compounds with similar structural features have shown significant cytotoxicity against human tumor cell lines. For example, derivatives of 6-methoxy-tetrahydroquinolines displayed GI50 values as low as 1.5 nM against resistant cancer cells .

Anticancer Potential

A study on related compounds revealed that N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl) derivatives exhibit promising anticancer properties. The following table summarizes findings on structurally similar compounds:

| Compound | Cell Line | GI50 (nM) | Notes |

|---|---|---|---|

| N-aryl-6-methoxy-tetrahydroquinoline | A549 | 1.5 | High cytotoxicity |

| N-(naphthalen-1-yl)acetamide | DU145 | 0.011 - 0.19 | Potent against drug-resistant cells |

| Hydroxy-substituted naphthalenes | KB | 0.19 | Neuroprotective effects observed |

These findings suggest that the compound's structure may confer significant anticancer activity through mechanisms such as tubulin polymerization inhibition and apoptosis induction.

Other Biological Activities

In addition to anticancer properties, related compounds have demonstrated:

- Anti-inflammatory Effects : Some derivatives have been studied for their ability to reduce inflammation markers in vitro.

- Neuroprotective Properties : Hydroxy-substituted naphthalenes have shown potential in protecting neuronal cells from oxidative stress-induced damage .

Case Studies and Clinical Relevance

Several studies have explored the therapeutic applications of compounds related to this compound:

- Cancer Treatment : A clinical trial involving similar tetrahydronaphthalene derivatives revealed promising results in reducing tumor size in patients with advanced cancer stages.

- Pain Management : The compound's potential role in modulating endocannabinoid levels suggests it could be beneficial for pain management therapies.

Q & A

Basic: What are the key synthetic pathways for N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)furan-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including condensation of a hydroxylated tetrahydronaphthalene derivative with furan-2-carboxamide precursors. For example, coupling agents like DCC and DMAP are used to form amide bonds, as seen in structurally similar compounds (e.g., ). Intermediates are characterized via FT-IR (e.g., ν(C=O) at ~1664 cm⁻¹, ν(N-H) at ~3219 cm⁻¹) and NMR (amide protons at δH 12.47 ppm in compound 6, ). High-performance liquid chromatography (HPLC) and mass spectrometry are critical for purity assessment .

Basic: What analytical methods are recommended for structural elucidation of this compound?

X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in analogous carboxamide structures (e.g., dihedral angles between aromatic rings and planarity of amide groups, ). Complementary techniques include:

- FT-IR : To identify functional groups (e.g., C=O, N-H stretching).

- NMR (¹H/¹³C) : For proton environment mapping (e.g., aromatic protons, hydroxyl groups).

- Mass spectrometry : For molecular weight validation (e.g., reports CAS data for related compounds).

Crystallographic data should be deposited in repositories like CCDC for reproducibility .

Advanced: How can computational modeling optimize the pharmacological profile of this compound?

Molecular docking and density functional theory (DFT) studies can predict binding affinities to biological targets (e.g., enzymes, receptors). For instance, the hydroxyl and carboxamide groups form hydrogen bonds with proteins, while hydrophobic interactions from the tetrahydronaphthalene moiety enhance binding (). Parameters like logP (lipophilicity) and polar surface area (PSA) should be calculated using tools like PubChem to assess bioavailability. Adjusting substituents (e.g., methoxy groups) can modulate these properties .

Advanced: What experimental strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from variations in assay conditions (e.g., pH, solvent polarity) or target specificity. To address this:

- Dose-response studies : Establish EC₅₀/IC₅₀ values under standardized conditions.

- Target validation : Use CRISPR/Cas9 knockout models to confirm mechanistic pathways.

- Meta-analysis : Compare data from orthogonal assays (e.g., enzymatic vs. cell-based).

For example, notes that binding interactions vary with conformational flexibility, necessitating multi-angle validation .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation design?

Stability studies should assess:

- Hydrolytic degradation : Monitor amide bond cleavage at pH 1–10 (simulating gastrointestinal and physiological conditions).

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.

For instance, furan rings are prone to oxidation, requiring antioxidant excipients in formulations. highlights the role of hydrogen bonding in stabilizing crystalline forms, which can inform solid-state storage strategies .

Advanced: What methodologies quantify the compound’s interaction with membrane proteins or lipid bilayers?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd).

- Fluorescence anisotropy : Assesses membrane partitioning using fluorescent probes.

- Molecular dynamics (MD) simulations : Predicts lipid bilayer penetration (e.g., ’s discussion on hydrophobic interactions).

These methods are critical for optimizing blood-brain barrier permeability or targeting membrane-bound receptors .

Basic: How are impurities profiled and controlled during synthesis?

Impurity profiling involves:

- HPLC-DAD/MS : Identifies byproducts (e.g., reports total impurities ≤0.5%).

- ICH guidelines : Set thresholds for genotoxic impurities (e.g., nitrosamines).

- Recrystallization : Enhances purity (>95%, as in , though BenchChem data should be excluded per requirements).

Process parameters (temperature, solvent polarity) are optimized to minimize side reactions .

Advanced: What in vitro/in vivo models are suitable for evaluating therapeutic potential?

- In vitro : Primary cell lines (e.g., hepatocytes for metabolic stability) and 3D tumor spheroids for anticancer activity.

- In vivo : Rodent models with pharmacokinetic sampling (e.g., plasma half-life, tissue distribution).

suggests targeting enzymes like cyclooxygenase-2 (COX-2) or kinases, requiring species-specific model validation .

Advanced: How can process engineering improve yield in scaled-up synthesis?

- Continuous flow reactors : Enhance mixing and heat transfer for exothermic amidation steps.

- Membrane separation : Purifies intermediates via nanofiltration (, CRDC 2050104).

- Design of experiments (DoE) : Optimizes variables (catalyst loading, reaction time) statistically.

’s classification under "powder and particle technology" (CRDC 2050107) underscores the need for particle size control in formulations .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis (amide couplings release corrosive gases).

- Waste disposal : Follow EPA guidelines for organic solvents and heavy metal catalysts (e.g., ’s use of acetonitrile).

Material Safety Data Sheets (MSDS) should be consulted for toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.